molecular formula C14H10Cl2N4O2 B12053801 N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide CAS No. 477733-94-1

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide

Cat. No.: B12053801
CAS No.: 477733-94-1
M. Wt: 337.2 g/mol
InChI Key: YLVKYOTUOJDQLG-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a hydrazinoacetamide derivative featuring a 2,3-dichlorophenyl group and a 4-pyridinylmethylene hydrazine moiety. The dichlorophenyl group introduces strong electron-withdrawing effects, while the pyridinylmethylene hydrazine linker contributes to its planar conformation, influencing intermolecular interactions such as hydrogen bonding . Its synthesis typically involves coupling reactions between cyanoacetanilides and diazonium salts or hydrazone formation via condensation .

Properties

CAS No.

477733-94-1

Molecular Formula

C14H10Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide

InChI

InChI=1S/C14H10Cl2N4O2/c15-10-2-1-3-11(12(10)16)19-13(21)14(22)20-18-8-9-4-6-17-7-5-9/h1-8H,(H,19,21)(H,20,22)/b18-8+

InChI Key

YLVKYOTUOJDQLG-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 4-pyridinecarboxaldehyde hydrazone under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Melting Point (°C) IR (C=O stretch, cm⁻¹) Key Applications/Notes
N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide (Target) 2,3-Dichlorophenyl, 4-pyridinyl Not reported ~1660–1664* Potential pharmacological scaffold
2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide (CID 45054816) Phenyl, 4-pyridinyl Not reported 1662–1664 Structural analog with unsubstituted phenyl
N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide () 4-Methoxyphenyl, 4-pyridinyl Not reported 1662 Electron-donating methoxy group
N-(2,3-Dichlorophenyl)-2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoacetamide (CID 881402-77-3) 2,3-Dichlorophenyl, 2-nitrobenzylidene Not reported ~1660* Nitro group enhances electrophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 2,3-Dichlorophenyl, thio-pyrimidinone 230 Not reported Thioether linkage alters bioactivity

*Estimated based on analogous compounds.

Key Observations:

  • Steric and Hydrogen Bonding : The pyridinylmethylene hydrazine moiety facilitates planar conformations and hydrogen bonding, as seen in similar compounds with C=O stretches at ~1660–1664 cm⁻¹ . In contrast, thio-linked analogs () exhibit reduced hydrogen-bonding capacity due to sulfur's lower electronegativity.
  • Positional Isomerism : 2,4-Dichlorophenyl analogs () show distinct crystallographic packing compared to 2,3-dichloro derivatives, highlighting the role of substituent positioning on solid-state properties .

Physicochemical Properties

  • Melting Points : Dichlorophenyl derivatives generally exhibit higher melting points (e.g., 230°C in ) than methoxyphenyl analogs (274–288°C in ), likely due to stronger intermolecular interactions from chlorine’s electronegativity .
  • Spectral Data: IR: C=O stretches for hydrazinoacetamides cluster at 1660–1664 cm⁻¹, unaffected by aryl substituents . NMR: Aromatic protons in 2,3-dichlorophenyl derivatives (e.g., ) resonate downfield (δ 7.28–7.82 ppm) compared to methoxyphenyl analogs (δ 7.00–7.92 ppm) due to electron withdrawal .

Biological Activity

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide (CAS Number: 477733-94-1) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following linear formula:
C14H10Cl2N4O2\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_2

It features a dichlorophenyl group, an oxo group, and a hydrazine moiety linked to a pyridine ring. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves several steps, typically starting from commercially available precursors. While specific synthetic pathways may vary, the general approach includes the formation of hydrazones followed by acylation reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hydrazine and pyridine have shown effectiveness against various cancer cell lines. In vitro assays demonstrated that N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide could inhibit cell proliferation in cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
A549 (Lung)10.5Cell cycle arrest
HeLa (Cervical)12.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with notable selectivity for cancer cells over normal cells .

Study 2: Mechanistic Insights

Research conducted by Ghorab et al. explored the mechanism of action of similar compounds featuring hydrazine derivatives. They found that these compounds could modulate signaling pathways associated with apoptosis and cell survival, suggesting a potential for therapeutic applications in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.